Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” is a peptide composed of 14 amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are fundamental in various biological processes and have significant applications in scientific research.
Scientific Research Applications
Peptides like “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their roles in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential, including as drug candidates.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Each amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted to alter their properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to various physiological effects. The specific pathways involved depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu: A similar peptide missing the final asparagine residue.
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn-ala: An extended version of the peptide with an additional alanine residue.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Variations in the sequence can significantly alter the peptide’s properties and biological activity.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H105N21O23/c1-30(2)21-41(59(103)85-45(67(111)112)25-49(71)93)82-62(106)46(28-90)86-57(101)39(11-9-19-75-68(72)73)80-64(108)53(32(5)6)88-63(107)47-12-10-20-89(47)66(110)34(8)78-58(102)44(26-51(96)97)83-60(104)43(23-36-27-74-29-76-36)84-65(109)52(31(3)4)87-61(105)42(22-35-13-15-37(91)16-14-35)81-54(98)33(7)77-56(100)40(17-18-50(94)95)79-55(99)38(69)24-48(70)92/h13-16,27,29-34,38-47,52-53,90-91H,9-12,17-26,28,69H2,1-8H3,(H2,70,92)(H2,71,93)(H,74,76)(H,77,100)(H,78,102)(H,79,99)(H,80,108)(H,81,98)(H,82,106)(H,83,104)(H,84,109)(H,85,103)(H,86,101)(H,87,105)(H,88,107)(H,94,95)(H,96,97)(H,111,112)(H4,72,73,75)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGKAEXGQSZLET-BHPFZRTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H105N21O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1584.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.